2,5-Dimethyl-3-piperazin-1-ylpyrazine
Overview
Description
The compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure related to benzene, where two nitrogen atoms replace two carbon atoms in the benzene ring. The presence of the piperazine moiety suggests potential biological activity and the possibility of the compound being used in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, indicating its versatility and environmental friendliness as a catalyst . Additionally, a novel synthesis route for piperazine-derived triazolo[1,5-a]pyrazines has been developed, which could potentially be adapted for the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine . Furthermore, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved using a four-component cyclo condensation, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex. For example, the crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) has been determined, revealing an intermediate geometry between tetrahedral and square planar for the CuCl4 ion . This suggests that the molecular structure of 2,5-Dimethyl-3-piperazin-1-ylpyrazine could also exhibit interesting geometrical features, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Piperazine derivatives are known to participate in various chemical reactions. The compound 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a pre-column reagent for LC analysis of amino acids, indicating that piperazine derivatives can react with amino groups . Additionally, piperazine-containing (bis)1,2,4-triazole derivatives have been synthesized via Mannich reaction, which could be relevant for the chemical reactions involving 2,5-Dimethyl-3-piperazin-1-ylpyrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely. For instance, the thermal degradation of piperazine polyamides has been studied, revealing high thermal stability up to approximately 420°C and providing activation energies for the degradation process . This information could be useful in predicting the stability and reactivity of 2,5-Dimethyl-3-piperazin-1-ylpyrazine under different conditions. Additionally, the magnetic properties of piperazine derivatives, such as those observed in the tetrachloridocuprate(II) salt, could also be of interest for the physical characterization of the compound .
Scientific Research Applications
Antibacterial and MurB Inhibitors : Compounds containing piperazine linked to pyrazoles have shown potent antibacterial efficacies and biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin. Specifically, they exhibit strong activity against various bacterial strains, including E. coli, S. aureus, S. mutans, and even drug-resistant bacteria like MRSA and VRE. These compounds have also been identified as effective inhibitors of the MurB enzyme, crucial in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).
Antimicrobial Activity : Various piperazine derivatives, including those linked to pyrazole and s-triazine moieties, have been synthesized and tested for antimicrobial properties. Some of these compounds demonstrate significant activity against multiple microorganisms, including strains of bacteria and fungi, offering potential as new antimicrobial agents (Patil et al., 2021).
Cancer Research : Certain piperazine derivatives, especially those with a thiazole substituent, have shown significant anticancer activity in vitro. These compounds were tested across various cancer cell lines, including lung, kidney, and breast cancer, with some showing potent activity (Turov, 2020).
Synthesis of Novel Derivatives : Research into the synthesis of novel piperazine derivatives, including those with pyrazine structures, is ongoing. These efforts aim to develop new compounds with potentially useful biological activities, offering a broad scope for pharmaceutical applications (Gettys et al., 2017).
Antifungal and Hypoglycemic Activities : Studies have demonstrated that certain piperazine derivatives possess antifungal properties and hypoglycemic activities. These findings are significant for developing new treatments for fungal infections and diabetes (Al-Abdullah et al., 2015).
properties
IUPAC Name |
2,5-dimethyl-3-piperazin-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPZOAOJEXDUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396761 | |
Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-piperazin-1-ylpyrazine | |
CAS RN |
59215-42-8 | |
Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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